Product packaging for 1-[2-(trimethylsilyl)ethynyl]piperidine(Cat. No.:CAS No. 115105-41-4)

1-[2-(trimethylsilyl)ethynyl]piperidine

Cat. No.: B3364393
CAS No.: 115105-41-4
M. Wt: 181.35 g/mol
InChI Key: RUFHHWKTMCISMH-UHFFFAOYSA-N
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Description

1-[2-(Trimethylsilyl)ethynyl]piperidine ( 115105-41-4) is a specialized chemical building block of significant interest in medicinal and synthetic chemistry. This compound, with the molecular formula C10H19NSi and a molecular weight of 181.35 g/mol, features a piperidine ring—a privileged scaffold in drug discovery—linked to a terminal trimethylsilyl-protected ethynyl group . The piperidine motif is renowned for its ability to enhance the druggability of molecules, often contributing to improved metabolic stability, favorable membrane permeability, and optimized pharmacokinetic (ADME) properties . The incorporated ethynyl group serves as a versatile synthetic handle; the trimethylsilyl protection allows for safe storage and handling, while subsequent deprotection provides a reactive alkyne intermediate. This enables further structural diversification through metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, or via click chemistry, facilitating the exploration of structure-activity relationships (SAR) . As such, this reagent is invaluable for the synthesis and development of novel bioactive molecules, particularly in constructing chemical libraries for high-throughput screening or in lead optimization efforts. It is exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NSi B3364393 1-[2-(trimethylsilyl)ethynyl]piperidine CAS No. 115105-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(2-piperidin-1-ylethynyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NSi/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFHHWKTMCISMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415851
Record name Piperidine, 1-[(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115105-41-4
Record name Piperidine, 1-[(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformation Pathways of 1 2 Trimethylsilyl Ethynyl Piperidine

Reactions Involving the Terminal Alkynyl Group

The primary site of reactivity in 1-[2-(trimethylsilyl)ethynyl]piperidine is the carbon-carbon triple bond. The polarization of this bond, induced by the adjacent nitrogen atom, and the presence of the bulky and electronically influential trimethylsilyl (B98337) group, govern its participation in a range of chemical reactions.

Cross-Coupling Reactions (e.g., Sonogashira, Stille)

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. This compound can participate in such reactions, primarily through its alkynyl moiety.

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. mit.edu While the trimethylsilyl group in this compound can act as a protecting group for the terminal alkyne, it is also possible for direct coupling to occur without prior deprotection. mdpi.org In such cases, the reaction proceeds via a Sonogashira-type mechanism, often without the need for a copper co-catalyst, which is typically required for the activation of terminal alkynes. mdpi.org The reaction is believed to proceed through a transmetalation pathway. mdpi.org

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide. organic-chemistry.orgnih.gov For this compound to act as the nucleophilic partner in a Stille coupling, it would typically first be converted to its corresponding stannyl (B1234572) derivative. The carbon-tin bond is generally more reactive towards transmetalation with palladium than the carbon-silicon bond. wikipedia.org Therefore, a common strategy involves the synthesis of a 1-(tributylstannyl)-2-(trimethylsilyl)acetylene derivative, where the coupling selectively occurs at the C-Sn bond. wikipedia.org

ReactionCoupling PartnerCatalyst SystemProduct Type
SonogashiraAryl HalidePd(OAc)₂ / P(o-tol)₃1-Aryl-2-(piperidin-1-yl)acetylene
Stille (via stannane)Aryl HalidePd(PPh₃)₄1-Aryl-2-(piperidin-1-yl)acetylene

Cycloaddition Reactions (e.g., Huisgen Cycloadditions, Diels-Alder)

The electron-rich nature of the triple bond in this compound makes it a suitable component in various cycloaddition reactions.

The Huisgen 1,3-dipolar cycloaddition , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) often referred to as "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. organic-chemistry.orgshachemlin.com Terminal alkynes are common substrates for this reaction. shachemlin.com The trimethylsilyl group in this compound can influence the regioselectivity of the cycloaddition, and in some cases, the reaction can proceed with the silyl (B83357) group in place, which can then be removed or further functionalized. nih.gov

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. Ynamides can act as potent dienophiles in these reactions due to the electron-donating nature of the nitrogen atom activating the triple bond. This compound would be expected to react with a variety of dienes to form substituted cyclohexadiene derivatives. The stereochemistry and regioselectivity of the reaction would be influenced by the nature of the diene and the reaction conditions.

ReactionReactantProduct Type
Huisgen CycloadditionOrganic Azide1,2,3-Triazole
Diels-AlderConjugated DieneCyclohexadiene derivative

Nucleophilic and Electrophilic Additions to the Carbon-Carbon Triple Bond

The polarized nature of the ynamide triple bond allows for both nucleophilic and electrophilic additions. The nitrogen atom's lone pair donates electron density to the alkyne, making the β-carbon (adjacent to the piperidine (B6355638) ring) nucleophilic and the α-carbon (bearing the trimethylsilyl group) electrophilic.

Nucleophilic additions typically occur at the α-carbon. A wide range of nucleophiles, including amines, thiols, and alcohols, can add across the triple bond, often with high regioselectivity. The reaction is facilitated by the ability of the nitrogen atom to stabilize the resulting negative charge.

Electrophilic additions occur at the β-carbon. Electrophiles such as protons or halogens will add to the more electron-rich carbon of the triple bond. The resulting intermediate can then be trapped by a nucleophile.

Reactions with Organometallic Reagents and Heteroatom Nucleophiles

Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), are strong nucleophiles that can add across the carbon-carbon triple bond of ynamides. The addition would be expected to occur at the α-carbon, followed by quenching to yield a substituted alkene.

Heteroatom nucleophiles, such as those derived from amines, thiols, and alcohols, readily add to the ynamide triple bond, as mentioned in the previous section. These reactions are often highly regioselective, with the nucleophile attacking the α-carbon.

Reactions Involving the Piperidine Nitrogen Atom

While the primary reactivity of this compound is centered on the alkyne, the nitrogen atom of the piperidine ring retains its nucleophilic and basic character, allowing it to participate in various reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide or another suitable alkylating agent. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom acts as the nucleophile. The presence of the ethynyl (B1212043) group is not expected to significantly hinder this reaction, as it is sterically and electronically distant from the nitrogen atom.

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction forms an amide linkage and is a common method for introducing an acyl group onto a secondary amine. Similar to N-alkylation, the reactivity of the piperidine nitrogen in N-acylation should not be substantially affected by the 2-(trimethylsilyl)ethynyl substituent.

ReactionReagentFunctional Group Introduced
N-AlkylationAlkyl HalideAlkyl group
N-AcylationAcyl ChlorideAcyl group

Transformations at the Trimethylsilyl Moiety

The trimethylsilyl (TMS) group is a versatile functional handle that can be selectively removed or substituted, providing a pathway to further functionalized derivatives.

Protodesilylation, the replacement of the silyl group with a proton, is a common and synthetically useful reaction for terminal alkynes. For silyl ynamides like this compound, this transformation can be achieved under various conditions, most notably using fluoride (B91410) reagents or base catalysis.

Tetrabutylammonium fluoride (TBAF) is a widely used reagent for the cleavage of silicon-carbon bonds. nih.govresearchgate.netnih.gov The reaction proceeds via the formation of a hypervalent silicon intermediate, which is then cleaved to afford the terminal alkyne. Anhydrous conditions are often preferred as water can affect the efficiency of desilylation for certain substrates. nih.gov

Base-catalyzed protodesilylation offers an alternative, often milder, method. Reagents such as potassium trimethylsilanolate (KOTMS) in wet DMSO have been shown to be effective for the protodesilylation of various organosilanes, including alkynylsilanes. nih.govresearchgate.net This method is advantageous due to its transition-metal-free nature and tolerance of a wide range of functional groups. nih.gov

Table 1: Selected Conditions for Protodesilylation of Silyl Alkynes
Reagent(s)SolventConditionsKey FeaturesReference(s)
Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)Room TemperatureCommon and effective; workup can be challenging. nih.gov, researchgate.net
Potassium trimethylsilanolate (KOTMS)Dimethyl sulfoxide (B87167) (DMSO), wet25-70 °CAdditive-free, base-catalyzed, good functional group tolerance. nih.gov, researchgate.net
Potassium carbonate (K₂CO₃)Methanol (B129727) (MeOH)Room TemperatureMild conditions suitable for base-sensitive functionalities. mdpi.com
Cesium fluoride (CsF)VariousRoom TemperatureUsed for in-situ desilylation followed by coupling reactions. researchgate.net

The silicon-carbon bond in this compound can also undergo substitution reactions, allowing for the introduction of other functional groups at the alkyne terminus. While specific examples for this exact compound are not extensively detailed in the reviewed literature, the general principles of nucleophilic substitution at silicon (SN2@Si) are well-established and applicable. nih.govshachemlin.com

Unlike carbon, silicon is larger and more electropositive, and it can readily form hypervalent (pentacoordinate) intermediates. nih.govfiveable.me This often leads to reactions with retention or inversion of configuration, depending on the nature of the nucleophile and the leaving group. researchgate.net

Plausible substitution reactions at the silicon center of this compound include:

Halogenation: Reaction with electrophilic halogen sources could replace the trimethylsilyl group with a halogen atom. For instance, treatment with iodine monochloride (ICl) or N-bromosuccinimide (NBS) could yield the corresponding iodo- or bromo-ynamide.

Transmetalation: The silyl group can be exchanged for a metal, such as in silyl-stannyl exchange reactions, which would open up possibilities for Stille cross-coupling reactions.

These transformations would convert the relatively inert silyl group into a more reactive handle for further synthetic elaborations.

Cascade and Multicomponent Reactions Incorporating the Compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and purification steps. taylorfrancis.comresearchgate.netresearchgate.net Ynamides, including this compound, are excellent substrates for such reactions due to their polarized nature and the presence of multiple reactive sites. nih.govtaylorfrancis.com

The reactivity of this compound in these complex transformations can be envisioned to proceed through several pathways:

Initial Michael Addition: The nucleophilic β-carbon of the ynamide can be attacked by an electrophile, or an external nucleophile can add to the electrophilic α-carbon. For example, the addition of a secondary amine like piperidine itself to an activated alkyne can initiate a cascade sequence. thieme-connect.de

Keteniminium Ion Formation: In the presence of an acid or electrophile, ynamides can form highly reactive keteniminium ions. brad.ac.uk These intermediates can participate in cycloadditions or be trapped by nucleophiles, leading to the formation of diverse heterocyclic structures.

Role of the Trimethylsilyl Group: The TMS group can act as a temporary placeholder, directing the initial steps of the reaction before being eliminated in a later step of the cascade. mdpi.comsapub.org This "traceless" role is a powerful tool in complex molecule synthesis. For example, a cascade reaction could involve an initial reaction at the ynamide, followed by a protodesilylation event that triggers a subsequent cyclization.

While specific literature examples detailing the use of this compound in cascade or multicomponent reactions are sparse, the known reactivity of ynamides and silylalkynes provides a strong foundation for its potential applications in this area for the synthesis of complex nitrogen-containing heterocycles. mdpi.comtaylorfrancis.comnih.gov

Mechanistic Investigations of Reactions Involving 1 2 Trimethylsilyl Ethynyl Piperidine

Elucidation of Reaction Pathways and Identification of Key Intermediates

The reactions of 1-[2-(trimethylsilyl)ethynyl]piperidine and related ynamides proceed through various pathways, often dictated by the reagents, catalysts, and conditions employed. Key intermediates, though often transient, are pivotal in determining the final product structure.

One major class of reactions is cycloadditions . For instance, [3+2] cycloadditions involving ynamides can proceed through a one-step mechanism or a two-step polar mechanism involving a zwitterionic intermediate. mdpi.comscispace.com The presence of the electron-donating piperidine (B6355638) group and the silicon-stabilized alkyne influences the polarity and stability of these intermediates. mdpi.com In reactions with nitrile N-oxides, the regioselectivity of the cycloaddition is a key question, with computational studies being used to determine whether intermediates like 3-phenyl-4-trimethylsilyl-5-nitroisoxazoline are formed. mdpi.com Nickel-catalyzed [4+2+1] cycloadditions have been shown to proceed via the formation and subsequent researchgate.netresearchgate.net-sigmatropic rearrangement of divinylcyclopropane intermediates. nih.gov

Radical pathways also play a significant role. Radical clock experiments and the inhibition of reactions by radical scavengers like TEMPO provide evidence for the involvement of radical intermediates. researchgate.net In cobalt-catalyzed hydroalkylation reactions, for example, a halogen-atom transfer (XAT) process is key to generating carbon radicals, which then participate in the cyclization. researchgate.net

Reactions involving aryne intermediates represent another pathway. researchgate.net Generated in situ from precursors like 2-(trimethylsilyl)phenyl triflates, arynes can react with the ynamide portion of this compound. researchgate.net The N-arylation of the piperidine nitrogen by the aryne can lead to the formation of a nitrogen ylide intermediate, which can then undergo rearrangements. researchgate.net

Finally, Wittig-type reactions of related lithiated silyl (B83357) compounds, such as 2-lithio-2-trimethylsilyl-1,3-dithian, react with carbonyls to yield potentially valuable synthetic intermediates after hydrolysis. rsc.org This suggests that lithiation of the carbon adjacent to the silicon in this compound could open up similar reactive pathways.

Table 1: Key Intermediates in Reactions of Silyl-Ynamides and Related Compounds
Reaction TypeKey Intermediate(s)Mechanistic EvidenceReference
[3+2] CycloadditionZwitterionic structuresDFT Calculations scispace.com
[4+2+1] CycloadditionDivinylcyclopropanesStereochemical studies, Isolation of intermediate nih.gov
Cobalt-Catalyzed Reductive HydroalkylationCarbon radicalsRadical clock experiments, TEMPO inhibition researchgate.net
N-Arylation / RearrangementArynes, Nitrogen ylidesTrapping experiments, Product analysis researchgate.net
Metal-Free HydroaminationDicationic ammonium-carboxonium speciesNMR spectroscopy researchgate.net

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies are essential for understanding reaction rates and identifying the slowest, or rate-determining, step of a mechanistic sequence. For reactions involving this compound, the rate-determining step can vary significantly.

In nucleophilic substitution reactions involving piperidine, the rate-limiting step can be either the formation of an intermediate or its breakdown, depending on the solvent. rsc.org For example, in the reaction of an N-phenoxy succinimide (B58015) with piperidine, studies in acetonitrile (B52724), ethyl acetate, benzene (B151609), and dioxane showed that the rate-limiting step is the departure of the nucleofuge, as evidenced by base catalysis. rsc.org However, in methanol (B129727), a protic solvent, the formation of the intermediate becomes rate-determining. rsc.org

In catalyzed reactions, kinetic profiling can elucidate the role of the catalyst and other components. For a copper(I)-catalyzed intramolecular Ullmann N-arylation, kinetic studies were used to determine the rate dependence on the catalyst concentration, revealing complex relationships and leading to an improved reaction protocol. researchgate.net

Isotope labeling experiments and the measurement of kinetic isotope effects (KIE) provide further mechanistic insight. For the insertion of dimethylsilylene into the Si-H bond of triethylsilane, a KIE (kH/kD) of approximately 1.2 was observed, with little temperature dependence. rsc.org Such studies on reactions of this compound could differentiate between transition states with varying degrees of bond breaking/formation. The decomposition of related (azidoethynyl)trimethylsilane follows first-order kinetics, with a calculated low activation barrier corresponding to its high instability. mdpi.com

Table 2: Kinetic Parameters for Related Silyl and Piperidine Reactions
ReactionKinetic ParameterValueConditionsReference
Dimethylsilylene + Me₃SiDArrhenius Equation (log k)(-13.53 ± 0.19) + (11.29 ± 1.46) kJ mol⁻¹ / RT ln 10Gas phase, 292–605 K rsc.org
Dimethylsilylene + Me₃SiH/Me₃SiDKinetic Isotope Effect (kH/kD)~1.2Gas phase, 292–605 K rsc.org
Decomposition of (azidoethynyl)trimethylsilaneRate Constant (k)(9.36 ± 0.11) × 10⁻³ s⁻¹- mdpi.com
Decomposition of (azidoethynyl)trimethylsilaneHalf-life (t₁/₂)74 s- mdpi.com

Influence of Catalysis (e.g., Palladium, Copper) on Reaction Mechanism

Catalysis by transition metals like palladium and copper is fundamental to many reactions of silyl-ynamides, profoundly influencing the reaction mechanism by providing lower energy pathways.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions. In Sonogashira-type couplings, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the reaction between an aryl halide and the alkyne of this compound. mdpi.org A key feature of some methods is the ability to couple silyl-acetylenes directly without prior deprotection of the trimethylsilyl (B98337) (TMS) group, and without the use of a copper co-catalyst that is traditional for the Sonogashira reaction. mdpi.org The mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (or a related step involving the alkyne) and reductive elimination to afford the product and regenerate the Pd(0) catalyst. nih.gov Ligands play a crucial role, with sterically hindered chelating ligands accelerating the rate and influencing selectivity. researchgate.netnih.gov

Copper Catalysis: Copper catalysts are particularly effective for Ullmann-type C-N bond-forming reactions and certain cycloadditions. researchgate.net Mechanistic studies on copper(I)-catalyzed intramolecular N-arylation to form benzimidazoles have involved the isolation and structural characterization of potential copper-containing intermediates. researchgate.net In the ethynylation of formaldehyde, copper acetylides (Cu₂C₂) have been identified as the active catalytic species, formed from a CuO pre-catalyst during an activation phase. unicamp.br For reactions involving this compound, a copper catalyst could facilitate C-N or C-C bond formation through a mechanism involving oxidative addition, ligand exchange, and reductive elimination, analogous to palladium catalysis but with different intermediate structures and reactivity. researchgate.net The combination of copper catalysis with photoredox catalysis has also emerged as a powerful strategy for radical cyclization reactions. researchgate.net

Solvent Effects and Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)

The choice of solvent can dramatically alter the course and outcome of a reaction by influencing the stability of reactants, intermediates, and transition states. This, in turn, affects reaction rates and selectivity.

Solvent Polarity and Protic vs. Aprotic Nature: In reactions involving piperidine, solvent properties can shift the rate-determining step. rsc.org For example, a reaction that is rate-limited by nucleofuge departure in aprotic solvents like benzene or dioxane can become rate-limited by the initial intermediate formation in a protic solvent like methanol, due to hydrogen-bond stabilization effects. rsc.org The formation of piperidine derivatives via intramolecular cyclization is often more efficient in polar solvents like DMSO or DMF. mdpi.com

Selectivity: Solvents can also control reaction selectivity.

Regioselectivity: In the cyclization of certain alkene-bearing amides, the choice of solvent can determine the ring size formed. For instance, using acetonitrile can favor a 6-endo-trig pathway to yield piperidines, while methanol can promote a 5-exo-trig pathway to give pyrrolidones. mdpi.com

Chemoselectivity: In the palladium-catalyzed α-arylation of amides, careful selection of the solvent, along with the base and stoichiometry, is crucial for achieving high chemoselectivity between mono- and diarylated products. researchgate.net

Computational Modeling of Transition States and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at a molecular level. It allows for the characterization of transient species like transition states and the calculation of energy profiles for competing reaction pathways.

Mapping Reaction Pathways: DFT studies can map out the entire energy landscape of a reaction. For example, in the [6+4] cycloaddition to form a hexahydroazulene framework, DFT calculations elucidated the annulation step as rate-limiting and differentiated between a stepwise (4+2) and a concerted (3+2) pathway. researchgate.net Similarly, for rhodium-catalyzed trans-bis-silylation reactions, DFT calculations were performed to understand the mechanism and energy changes along the reaction coordinate. nih.gov

Understanding Selectivity: Computational modeling is highly effective at explaining and predicting selectivity. In [3+2] cycloaddition reactions, calculations can determine the activation energies for different regioisomeric or stereoisomeric pathways. mdpi.com The lower activation barrier corresponds to the favored product, and analysis of the transition state geometry can reveal the steric or electronic interactions responsible for the preference. mdpi.com For example, modeling showed that the approach of a bulky trimethylsilyl group avoids steric clashes in the favored transition state, explaining the reaction's stereoselectivity. mdpi.com

Energy Profiles and Activation Barriers: The calculation of Gibbs free energies (ΔG) and activation enthalpies (ΔH‡) provides quantitative data on reaction feasibility and rates. For the cycloaddition of silyldiazoalkanes, activation enthalpies were calculated to be between 8.0 and 19.7 kcal·mol⁻¹, with negative Gibbs free energies indicating irreversible reactions. mdpi.com These computational results often show excellent agreement with experimental observations. mdpi.com

Table 3: Computationally Modeled Parameters for Related Cycloaddition Reactions
ReactionParameterCalculated Value (kcal·mol⁻¹)Computational MethodReference
[3+2] Cycloaddition of TrimethylsilyldiazoalkanesActivation Enthalpy (ΔH‡)8.0 to 19.7MPWB1K(PCM)/6-311G(d,p) mdpi.com
[3+2] Cycloaddition of TrimethylsilyldiazoalkanesReaction Gibbs Energy (ΔG)-3.1 to -13.2MPWB1K(PCM)/6-311G(d,p) mdpi.com
Decomposition of (azidoethynyl)trimethylsilaneActivation Barrier20-22Quantum Chemical Calculations mdpi.com
[3+2] Cycloaddition of NitroetheneActivation Energy (TS1)7.6B3LYP/6-31G(d) scispace.com

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights into 1 2 Trimethylsilyl Ethynyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1-[2-(trimethylsilyl)ethynyl]piperidine, a combination of ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR techniques, including two-dimensional (2D) methods, provides a complete picture of its covalent framework and conformational dynamics. nih.govresearchgate.net

¹H and ¹³C NMR: The proton (¹H) NMR spectrum of this compound displays characteristic signals for the piperidine (B6355638) ring protons and the trimethylsilyl (B98337) (TMS) group. The protons on the carbons adjacent to the nitrogen atom (α-protons) typically appear as a multiplet around 2.7-2.9 ppm, while the other piperidine protons (β and γ) resonate further upfield, between 1.4 and 1.7 ppm. rsc.orgchemicalbook.com The nine equivalent protons of the TMS group give rise to a sharp singlet at approximately 0.1-0.2 ppm. rsc.org

The ¹³C NMR spectrum provides further confirmation of the structure. brad.ac.uk The acetylenic carbons are particularly informative, with the carbon attached to the silicon atom appearing at a different chemical shift than the carbon bonded to the piperidine nitrogen. nih.gov The carbons of the piperidine ring show distinct signals, and the TMS methyl carbons appear as a single peak near 0 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Assignment¹H NMR (ppm)¹³C NMR (ppm)
N-CH₂ (α-protons)~2.8~47
(CH₂)₃ (β, γ-protons)~1.5-1.6~25 (β), ~24 (γ)
(CH₃)₃Si-~0.15~0.0
-C≡C-Si-~90-100
N-C≡C--~80-90

¹⁵N and ²⁹Si NMR: Natural abundance ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom. researchgate.netnih.govrsc.orgresearchgate.net For ynamines, the ¹⁵N chemical shift is sensitive to the degree of p-π conjugation between the nitrogen lone pair and the alkyne π-system. nih.govwikipedia.org In this compound, the nitrogen is expected to be more shielded compared to a simple alkylamine due to this delocalization. nih.gov

²⁹Si NMR spectroscopy provides information about the silicon environment. researchgate.netunige.chresearchgate.netcapes.gov.br The chemical shift of the trimethylsilyl group in this molecule is characteristic of silylacetylenes and reflects the electronic effects of the ethynylpiperidine substituent. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying functional groups and probing the nature of chemical bonds within a molecule. researchgate.netamericanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band in the region of 2150-2175 cm⁻¹. This band is characteristic of the C≡C triple bond stretching vibration in ynamines. researchgate.netnih.gov The presence of the electron-donating nitrogen atom and the silicon atom influences the exact frequency and intensity of this peak. Other significant absorptions include the C-H stretching vibrations of the piperidine and trimethylsilyl groups around 2850-2950 cm⁻¹, and C-N stretching vibrations in the 1000-1250 cm⁻¹ range. msu.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information. researchgate.net The C≡C stretching vibration is also observable in the Raman spectrum and is often quite intense due to the polarizability of the triple bond. researchgate.netnih.gov This technique can be particularly useful for studying the molecule's symmetry and for analyzing samples in aqueous media.

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeTechniqueApproximate Wavenumber (cm⁻¹)
C≡C StretchIR, Raman2150 - 2175
C-H Stretch (aliphatic)IR2850 - 2950
C-N StretchIR1000 - 1250
Si-C StretchIR, Raman~840

Mass Spectrometry for Elucidating Reaction Products and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govnih.govchemguide.co.uk

For this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. arkat-usa.org A common fragmentation involves the cleavage of the piperidine ring, leading to the loss of ethylene (B1197577) or other small neutral fragments. nist.govresearchgate.net Another prominent fragmentation pathway is the loss of a methyl group from the trimethylsilyl moiety, resulting in an [M-15]⁺ ion. nih.govresearchgate.netnih.gov Cleavage of the Si-C bond can also occur. The study of these fragmentation patterns is crucial for identifying this compound in complex mixtures and for elucidating the structures of its reaction products. scielo.br

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
181[M]⁺Molecular Ion
166[M - CH₃]⁺Loss of a methyl radical from the TMS group
84[C₅H₁₀N]⁺Cleavage of the N-C≡ bond, forming the piperidinyl cation
73[(CH₃)₃Si]⁺Cleavage of the Si-C≡ bond, forming the trimethylsilyl cation

Electronic Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure and Reactivity Correlation

Electronic spectroscopy, including UV-Vis absorption and photoluminescence, provides insights into the electronic transitions within a molecule and can be correlated with its reactivity. researchgate.netnih.govnih.gov

UV-Vis Spectroscopy: Ynamines and ynamides typically exhibit absorption maxima in the ultraviolet region. researchgate.net The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The conjugation between the nitrogen lone pair and the alkyne system lowers the energy of these transitions compared to non-conjugated amines and alkynes. The position and intensity of the absorption bands can be influenced by the solvent polarity.

Photoluminescence: While many simple ynamines are not strongly luminescent, some derivatives can exhibit fluorescence. researchgate.net The photoluminescence properties, if any, of this compound would be related to its electronic structure and the efficiency of radiative decay from its excited state. The study of its emission spectrum could provide further information about the nature of its excited states.

X-ray Diffraction Analysis of Related Crystalline Derivatives for Solid-State Structure and Intermolecular Interactions

While obtaining a single crystal of the parent liquid compound this compound for X-ray diffraction can be challenging, analysis of its crystalline derivatives provides invaluable information about its solid-state conformation and intermolecular interactions. researchgate.netnih.govisca.memdpi.commdpi.com

By forming crystalline derivatives, for example, through coordination to a metal center or by derivatization of the piperidine ring, it is possible to determine precise bond lengths, bond angles, and torsional angles via single-crystal X-ray diffraction. korea.ac.kr This data would definitively confirm the geometry around the nitrogen atom (trigonal planar vs. pyramidal), the linearity of the C-C≡C-Si fragment, and the conformation of the piperidine ring (typically a chair conformation). Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as C-H···π interactions, which can influence the physical properties of the material.

Theoretical and Computational Studies on 1 2 Trimethylsilyl Ethynyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) have become a cornerstone of computational chemistry due to their balance of accuracy and computational cost, making them well-suited for studying medium-sized organic molecules. frontiersin.org

The primary outputs of these calculations are the molecule's total energy, electronic structure (the arrangement of electrons in molecular orbitals), and optimized geometry. Energetics, such as the heat of formation and strain energy, can be derived from these calculations. For ynamides, the nitrogen lone pair's delocalization into the alkyne π-system is a key feature of their electronic structure, which DFT can quantify through analysis of the molecular orbitals. mdpi.com

Table 1: Illustrative Energetic Data from a DFT Calculation This table presents hypothetical data that would be obtained from DFT calculations on 1-[2-(trimethylsilyl)ethynyl]piperidine to illustrate the typical outputs.

Calculated PropertyFunctional/Basis SetHypothetical ValueUnit
Total Electronic EnergyB3LYP/6-311+G(d,p)-655.12345Hartrees
Heat of Formation (298 K)B3LYP/6-311+G(d,p)+150.2kJ/mol
Dipole MomentB3LYP/6-311+G(d,p)2.15Debye
HOMO EnergyB3LYP/6-311+G(d,p)-6.8eV
LUMO EnergyB3LYP/6-311+G(d,p)+0.5eV

Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that connect them. nih.govrsc.org For this compound, an ynamide, this is particularly relevant for understanding its reactivity in cycloadditions, reactions with electrophiles, or acid-catalyzed transformations. rsc.orgresearchgate.net

By calculating the potential energy surface for a proposed reaction, researchers can determine the most likely mechanism. This involves locating the structures of all transition states and intermediates along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, which governs the reaction rate. rsc.org For instance, a computational study on ynamide reactivity with azides used DFT to delineate divergent reaction pathways, providing a mechanistic rationale that was supported by experimental evidence. rsc.orgresearchgate.net Similarly, the mechanism of ynamide-mediated amide bond formation has been elucidated through computational studies, which identified key intermediates and transition states, highlighting the role of the carboxylic acid as a bifunctional catalyst. rsc.org Machine learning methods are also emerging to accelerate the identification of transition state geometries, though DFT remains the benchmark for accuracy.

Table 2: Example of Calculated Activation Barriers for a Hypothetical Reaction This table illustrates how computational data can be used to compare different potential reaction pathways for this compound.

Reaction PathwayTransition StateCalculated Activation Energy (ΔG‡)Description
Path A: [3+2] CycloadditionTS_cycloaddition22.5 kcal/molConcerted cycloaddition mechanism.
Path B: Acid-catalyzed hydrationTS_hydration18.2 kcal/molProtonation followed by nucleophilic attack of water.
Path C: DimerizationTS_dimerization28.1 kcal/molDimerization in the presence of an acid catalyst. researchgate.net

Conformational Analysis and Intramolecular Interactions (e.g., Rotational Barriers)

Molecules are not static entities; they exist as an ensemble of different conformations due to rotation around single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers to interconversion. imperial.ac.uk For this compound, this involves analyzing the conformations of the piperidine (B6355638) ring and rotation around the N-C(alkyne) bond.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. nih.gov However, the orientation of the ethynyl-trimethylsilyl substituent (axial vs. equatorial) is a key question. Computational methods can predict the energy difference between these two conformers. For substituted piperidines, electrostatic interactions between substituents and the nitrogen atom can significantly influence the conformational equilibrium. nih.gov Furthermore, the rotation around the bond connecting the nitrogen to the alkyne will have a specific rotational barrier, which can be calculated by systematically changing the relevant dihedral angle and computing the energy at each point. Studies on related N,N-disubstituted systems have revealed low-energy conformations characterized by intramolecular interactions like π-stacking. nih.gov

Table 3: Hypothetical Conformational Energy Profile for this compound This table shows representative data from a conformational analysis, comparing the stability of different forms.

ConformerDescriptionRelative Energy (kJ/mol)Rotational Barrier (N-Csp) (kJ/mol)
Equatorial ChairTrimethylsilylethynyl group is equatorial0.0 (Most Stable)N/A
Axial ChairTrimethylsilylethynyl group is axial+12.5N/A
Twist-BoatHigh-energy intermediate conformation+25.0N/A
Staggered (N-Csp)Low-energy rotational conformerN/A5.2
Eclipsed (N-Csp)High-energy rotational conformerN/A9.8

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure verification and assignment. rsc.orgnih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is now a routine part of computational analysis. frontiersin.org The standard method involves geometry optimization followed by a Gauge-Including Atomic Orbital (GIAO) calculation of the nuclear magnetic shielding tensors. nih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. pnnl.gov The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set, with specialized functionals like WP04 sometimes offering superior performance for proton shifts. github.io Machine learning models augmented with DFT data are also emerging as a highly accurate and efficient method for predicting NMR spectra. frontiersin.orgpnnl.gov

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of IR absorption bands. rsc.org This requires calculating the second derivatives of the energy with respect to the atomic positions. The resulting vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculation. The predicted spectrum can be compared directly with an experimental IR spectrum to identify characteristic functional group vibrations, such as the C≡C triple bond stretch of the ynamide group.

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table demonstrates how calculated spectroscopic parameters for this compound would be compared against experimental values.

ParameterNucleus/BondCalculated ValueExperimental Value
Chemical Shift (δ)¹³C (C≡Si)92.5 ppm91.8 ppm
Chemical Shift (δ)¹³C (N-C≡)78.1 ppm77.4 ppm
Chemical Shift (δ)¹H (Piperidine α-CH₂)2.85 ppm2.81 ppm
Vibrational Frequency (ν)C≡C Stretch2185 cm⁻¹2175 cm⁻¹
Vibrational Frequency (ν)Si-C Stretch760 cm⁻¹755 cm⁻¹

Analysis of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Surfaces)

To gain a deeper understanding of a molecule's reactivity, various conceptual DFT-based descriptors can be calculated. These descriptors provide insight into which parts of a molecule are most susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually reveals the charge distribution, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.govosti.gov For an ynamide, the MESP would likely show a negative potential around the nitrogen atom and the alkyne's π-system, indicating these are sites for electrophilic interaction. rsc.org

Fukui Functions: The Fukui function is a more quantitative reactivity indicator that measures the change in electron density at a given point when an electron is added to or removed from the system. It helps to pinpoint the specific atoms most likely to participate in a reaction.

Table 5: Hypothetical Reactivity Descriptor Values for this compound This table provides examples of reactivity descriptors that would be calculated to predict the chemical behavior of the molecule.

DescriptorAtom/RegionHypothetical ValueInterpretation
MESP MinimumNitrogen Lone Pair-45 kcal/molStrongest site for electrophilic attack. nih.gov
MESP MinimumAlkyne π-cloud-28 kcal/molSecondary site for electrophilic attack.
Fukui Function (f⁻)Cβ (of alkyne)0.21Most likely site for electrophilic attack.
Fukui Function (f⁺)Cα (of alkyne)0.18Most likely site for nucleophilic attack.
Global Hardness (η)Molecule3.65 eVCorrelates with overall stability. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for the Synthesis of Complex Natural Products and Bioactive Molecules

The piperidine (B6355638) nucleus is a ubiquitous structural motif found in a vast number of alkaloids and synthetic pharmaceuticals, exhibiting a wide range of biological activities. nih.govresearchgate.netnih.gov 1-[2-(trimethylsilyl)ethynyl]piperidine serves as a precursor to 1-ethynylpiperidine, which can be utilized in carbon-carbon bond-forming reactions to construct complex molecular architectures.

The primary application in this context is its use in palladium- and copper-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org After deprotection of the TMS group, typically achieved using fluoride (B91410) reagents like tetrabutylammonium fluoride (TBAF) or basic conditions such as potassium carbonate in methanol (B129727), the resulting 1-ethynylpiperidine can be coupled with various aryl or vinyl halides. gelest.comnih.gov This reaction provides a powerful method for installing the piperidine-ethynyl fragment onto aromatic or olefinic scaffolds, which are common cores of bioactive molecules. mdpi.commdpi.com

For instance, the synthesis of a hypothetical bioactive compound featuring a piperidine-alkyne-aryl structure would involve the steps outlined in the table below. This strategy allows for the late-stage introduction of the piperidine moiety, a common tactic in medicinal chemistry to modulate the pharmacokinetic properties of a drug candidate. The resulting arylalkyne is a versatile intermediate that can be further elaborated, for example, through hydrogenation of the alkyne or its participation in subsequent cyclization reactions to build more complex polycyclic systems found in natural products. msu.edunih.govuiowa.edu

Reaction Scheme: Sonogashira Coupling for Bioactive Molecule Synthesis
Step 1: Deprotection
Reactant: this compound
Reagents: TBAF in THF or K₂CO₃ in MeOH
Product: 1-Ethynylpiperidine
Step 2: Coupling
Reactants: 1-Ethynylpiperidine + Aryl Halide (Ar-X)
Catalysts: Pd(PPh₃)₄, CuI
Base: Triethylamine (Et₃N)
Product: 1-(2-Arylethynyl)piperidine
Significance: This product serves as a key intermediate for more complex targets.

This table represents a generalized, illustrative reaction scheme.

Construction of Diverse Heterocyclic Systems (e.g., Fused Ring Systems, Spiro Compounds)

The alkyne functionality, unmasked from this compound, is a powerful tool for the construction of various heterocyclic systems. Through strategic design, it can participate in intramolecular cyclization reactions to form both fused and spirocyclic structures, which are of significant interest in drug discovery due to their rigid and three-dimensionally complex nature. mdpi.comunimi.itnih.gov

Fused Ring Systems: A common strategy involves an initial Sonogashira coupling to an ortho-functionalized aryl halide (e.g., an o-iodoaniline or o-iodophenol). The resulting product, containing both the piperidine-ethynyl unit and a nucleophilic group in proximity, can then undergo an intramolecular cyclization (e.g., a Sonogashira/cyclization cascade) to form a piperidine-annulated heterocyclic system, such as a fused pyrimidine or quinoline derivative. researchgate.net

Spiro Compounds: The synthesis of spirocycles can be envisioned through multi-step sequences. ua.es For example, the piperidine nitrogen could be part of a larger ring system, and the ethynyl (B1212043) group could be used to construct the second ring of the spiro-junction. An intramolecular [3+2] cycloaddition involving the alkyne and an in-situ generated dipole could lead to the formation of a spiro-heterocycle. The conformational rigidity of spiro compounds makes them attractive scaffolds in medicinal chemistry. unimi.it

Integration into Macrocycles and Supramolecular Architectures

Macrocycles are of great interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. nih.govnih.gov The rigid, linear nature of the ethynyl group makes 1-ethynylpiperidine (derived from its TMS-protected precursor) an excellent building block for constructing macrocyclic architectures.

One common approach is through oxidative homocoupling of the terminal alkyne (Eglinton or Glaser coupling) to form a symmetrical dimeric diacetylene. If a molecule is synthesized to contain two terminal ethynylpiperidine units, an intramolecular version of this coupling can lead directly to a macrocycle. Alternatively, the deprotected alkyne can be used in transition-metal-catalyzed macrocyclization reactions, coupling with a dihalide linker to form large ring systems. researchgate.netresearchgate.net The piperidine units incorporated into the macrocycle's backbone can influence its solubility, conformational flexibility, and binding properties.

Precursor for Functional Organic Materials and Conjugated Systems

Terminal alkynes are fundamental building blocks for conjugated organic materials, including conductive polymers and materials with interesting optical and electronic properties. libretexts.org The polymerization of acetylene (B1199291) and its derivatives can lead to polyacetylenes, which are known for their electrical conductivity. nih.gov

This compound can serve as a monomer precursor in this context. The TMS group allows for controlled handling and purification of the monomer. After deprotection, the resulting 1-ethynylpiperidine can be polymerized. The incorporation of the piperidine group into the polymer side chain can enhance solubility and processability of the resulting conjugated material, which is often a major challenge for rigid-rod polymers. Furthermore, the nitrogen atom of the piperidine ring can be protonated or quaternized, providing a handle to tune the electronic properties of the polymer or to create ionic conjugated polymers. nih.gov

Utility in Click Chemistry and Bioconjugation Strategies

Perhaps one of the most powerful and widespread applications of terminal alkynes is in the field of "click chemistry," a concept introduced by K. Barry Sharpless. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction, forming a stable 1,2,3-triazole ring from a terminal alkyne and an azide. tcichemicals.comsigmaaldrich.com This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for bioconjugation. tcichemicals.combroadpharm.com

This compound is an excellent reagent for this purpose. The TMS group is stable during the synthesis and handling of a molecule but can be cleanly removed just before the click reaction. The resulting 1-ethynylpiperidine can be "clicked" onto a biomolecule (like a protein, peptide, or nucleic acid) that has been functionalized with an azide group. The piperidine moiety can impart increased water solubility or specific binding properties to the resulting bioconjugate.

Reaction Scheme: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Step 1: Deprotection
Reactant: this compound
Reagents: Fluoride source (e.g., TBAF) or mild base
Product: 1-Ethynylpiperidine
Step 2: Click Reaction
Reactants: 1-Ethynylpiperidine + Organic Azide (R-N₃)
Catalyst: Cu(I) source (e.g., CuSO₄ + sodium ascorbate)
Product: 1-[(1-R-1H-1,2,3-triazol-4-yl)methyl]piperidine
Application: Bioconjugation, materials science, drug discovery.

This table represents a generalized, illustrative reaction scheme.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency

The ynamide functionality in 1-[2-(trimethylsilyl)ethynyl]piperidine is ripe for exploration with modern catalytic methods. Ynamides are known to participate in a wide array of transformations, including oxidation, rearrangement, cyclization, and cycloaddition reactions to build complex heterocyclic structures. brad.ac.ukbenthamscience.com Future research could focus on developing novel catalytic systems to control the reactivity of this specific ynamide, enhancing both efficiency and selectivity.

A significant area for development lies in transition-metal-catalyzed reactions. While copper-catalyzed cross-coupling reactions are a major strategy for accessing ynamide derivatives, further exploration of catalysts beyond copper, such as palladium, rhodium, gold, and iridium, could unlock new reaction pathways. nih.govnih.govresearchgate.netmdpi.com For instance, gold and other electrophilic metal catalysts could activate the alkyne for intramolecular reactions if a suitable nucleophile is present on the piperidine (B6355638) ring, leading to novel fused-ring systems. An Au-catalyzed tandem protocol involving enynyl ester isomerization and subsequent intramolecular [3+2] cyclization has been shown to produce polyfunctional piperidines, suggesting a potential pathway for derivatives of our target compound. nih.gov

Furthermore, the development of catalytic systems that can differentiate between the Cα and Cβ positions of the ynamide would allow for highly regioselective additions. Research into ligand effects on metal catalysts could fine-tune the electronic properties of the catalytic center, thereby directing the outcome of additions of various nucleophiles.

Potential Catalytic Transformation Catalyst System Potential Product Type Reference for Concept
Intramolecular Hydroamination/CyclizationGold (Au) or Platinum (Pt) saltsFused bicyclic piperidine derivatives nih.gov
Regioselective HydrosilylationRhodium (Rh) or Iridium (Ir) complexesFunctionalized vinylsilanes mdpi.com
C-H activation and annulationPalladium (Pd) with specialized ligandsPolycyclic aromatic piperidines researchgate.net
Asymmetric CycloadditionsChiral Lewis acids or organocatalystsChiral spirocyclic or fused piperidines nih.gov

Stereocontrol in Asymmetric Syntheses and Access to Enantiopure Derivatives

The synthesis of enantiomerically pure piperidine derivatives is of high importance due to their prevalence in pharmaceuticals and bioactive molecules. nih.govresearchgate.net A significant and largely unexplored research avenue for this compound is the development of methods for stereocontrol, both in reactions involving the piperidine ring and in transformations of the ethynyl (B1212043) substituent that create new stereocenters.

Future work could focus on asymmetric modifications of the piperidine ring. For example, catalytic asymmetric deprotonation of a C-H bond adjacent to the nitrogen, followed by trapping with an electrophile, could establish a stereocenter at the C2 or C6 position. While challenging, advances in chiral lithium amide bases or other organometallic reagents could make this feasible.

Another approach is the use of chiral catalysts to control the stereochemical outcome of reactions at the ynamide moiety. For example, asymmetric hydrogenation of the alkyne could lead to chiral vinyl or ethyl-substituted piperidines. More complex cycloaddition reactions, such as [3+2] or [4+2] cycloadditions with chiral dienophiles or dipoles, could be developed to generate multiple stereocenters with high diastereoselectivity and enantioselectivity. The synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles has been achieved with high stereoselectivity, providing a template for potential cyclization strategies. researchgate.net

Asymmetric Synthesis Strategy Potential Chiral Influence Target Chiral Moiety Reference for Concept
Asymmetric Deprotonation-AlkylationChiral Lithium Amide Baseα-Substituted Chiral PiperidineGeneral Asymmetric Synthesis
Catalytic Asymmetric HydrogenationChiral Rhodium or Iridium CatalystChiral Vinyl or Alkyl PiperidineGeneral Asymmetric Catalysis
Diastereoselective Diels-Alder ReactionChiral Auxiliary on DienophileChiral Fused-Ring System researchgate.net
Enantioselective CycloadditionChiral Lewis Acid CatalystEnantiopure Spirocyclic Piperidine nih.gov

Exploration of Bio-inspired Synthetic Approaches and Enzymatic Transformations

Biocatalysis and bio-inspired synthesis represent a green and highly selective frontier in chemistry. For a molecule like this compound, these approaches are completely unexplored. Future research could investigate the potential for enzymes to either synthesize this compound or to use it as a substrate for creating more complex molecules.

One avenue would be to screen for enzymes, such as lipases or amidases, that could catalyze the formation of the ynamide from piperidine and a suitable ethynyl precursor under mild, aqueous conditions. While ynamide synthesis typically requires anhydrous conditions and organometallic reagents, an enzymatic approach could offer a more sustainable alternative.

Conversely, the ynamide and alkyne functionalities could be targets for enzymatic transformations. For example, oxidoreductases could be explored for the selective oxidation or reduction of the triple bond. Hydratases could potentially catalyze the addition of water across the alkyne to form an enol intermediate, which would tautomerize to a ketone. The development of such enzymatic reactions would be a significant step forward, providing novel and environmentally benign methods for functionalizing this class of compounds.

Integration into Smart Materials and Responsive Systems

The incorporation of functional molecules into polymers and materials can lead to "smart" systems that respond to external stimuli. The unique electronic and structural properties of this compound make it an intriguing candidate for such applications. After deprotection of the TMS group, the terminal alkyne can be used for polymerization reactions, such as polyaddition or cyclotrimerization, to create novel polymers with piperidine moieties in the side chains. The presence of the basic piperidine unit could impart pH-responsive properties to the resulting material.

Research into temperature-responsive polymers containing piperidine carboxamide has shown that the piperidine structure can influence properties like the upper critical solution temperature (UCST). nih.gov This suggests that polymers derived from this compound could also exhibit interesting thermoresponsive behavior in aqueous solutions.

Furthermore, the ethynyl group, particularly in conjugation with other aromatic systems that could be appended to the piperidine, can give rise to interesting photophysical properties. Oligo(ethynylpyridine)-containing platinum complexes have been shown to be the basis for multi-stimuli-responsive materials, with their folding and unfolding being controlled by solvents, temperature, and pH. nih.govresearchgate.net This points towards the potential of using derivatives of this compound in the creation of luminescent sensors or responsive gels.

Material Application Key Functional Group Stimulus Potential Outcome Reference for Concept
pH-Responsive PolymerPiperidine NitrogenpHChange in solubility or conformation nih.gov
Thermoresponsive HydrogelPiperidine MoietyTemperatureSol-gel transition (UCST/LCST) nih.gov
Luminescent SensorEthynyl Group (as part of a larger system)Ions, pHChange in fluorescence emission nih.govresearchgate.net
Cross-linked NetworkTerminal Alkyne (after deprotection)Heat, CatalystFormation of a rigid materialGeneral Polymer Chemistry

Application in Chemical Biology and Probe Development (excluding biological activity/pharmacology)

Chemical probes are essential tools for studying biological systems. nih.govchemicalprobes.org The structure of this compound is ideally suited for development into such probes. The crucial feature is the TMS-protected alkyne. The TMS group can be selectively removed under mild conditions (e.g., with a fluoride (B91410) source) to reveal a terminal alkyne. This terminal alkyne is a powerful functional handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.orgsigmaaldrich.com

This opens up a vast and unexplored area of research where this compound can serve as a core scaffold. A molecule of interest (e.g., a peptide, a drug, or a metabolite) could be attached to the piperidine ring. The resulting conjugate could then be introduced into a biological system. The alkyne group, after deprotection, could be used to "click" on a reporter molecule, such as a fluorophore (e.g., an azide-containing dye) or an affinity tag (e.g., biotin-azide). This would allow for the visualization, isolation, and identification of the interaction partners of the molecule of interest.

The piperidine ring itself can serve as a scaffold to orient appended functionalities in three-dimensional space, potentially mimicking natural recognition motifs. The development of a library of such probes, with various substituents on the piperidine ring, could provide a powerful toolkit for chemical biologists to investigate complex biological processes without focusing on the inherent biological activity of the piperidine core itself.

Q & A

Basic: What are the standard synthetic routes for preparing 1-[2-(trimethylsilyl)ethynyl]piperidine?

Methodological Answer:
The synthesis typically involves coupling a trimethylsilyl (TMS)-protected ethynyl group to a piperidine scaffold. Key steps include:

  • Sonogashira Coupling : Reacting a halogenated piperidine derivative (e.g., 1-bromo-piperidine) with trimethylsilylacetylene under palladium catalysis. Conditions: Pd(PPh₃)₂Cl₂/CuI catalyst, triethylamine base, and THF solvent at 60–80°C .
  • Protection/Deprotection Strategies : TMS groups are introduced to stabilize the alkyne during synthesis and later removed using tetrabutylammonium fluoride (TBAF) if required .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Basic: How is this compound characterized structurally and functionally?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : ¹H and ¹³C NMR confirm the TMS-ethynyl group (δ ~0.1 ppm for Si(CH₃)₃) and piperidine ring protons (δ 1.4–2.8 ppm) .
    • FT-IR : Alkyne C≡C stretch (~2100 cm⁻¹) and Si–C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 210.15 g/mol) .
  • X-ray Crystallography : Resolves steric effects of the TMS group on piperidine ring conformation .

Advanced: What mechanistic insights exist for reactions involving this compound?

Methodological Answer:

  • Alkyne Reactivity : The TMS-ethynyl group acts as a directing group in cross-coupling reactions. Computational studies (DFT) show its electron-withdrawing effect lowers the activation energy for Pd-mediated couplings .
  • Ring Functionalization : Piperidine’s nitrogen can undergo alkylation or acylation. For example, reaction with benzyl bromide in DMF/K₂CO₃ yields N-substituted derivatives, monitored by TLC .
  • Contradictions : Some studies report steric hindrance from TMS limiting nucleophilic attacks, while others highlight enhanced regioselectivity in aromatic substitutions .

Advanced: How does structural modification of this compound influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • TMS Group Removal : Desilylation (via TBAF) increases polarity, improving blood-brain barrier penetration in neuroactive compounds .
    • Piperidine Substitution : N-Methylation reduces basicity, altering receptor binding in dopamine uptake inhibitors (e.g., IC₅₀ shifts from 12 nM to 45 nM) .
  • In Vitro Assays : Radioligand binding assays (e.g., with [³H]WIN 35,428) quantify dopamine transporter affinity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves (JIS T 8116), chemical goggles (JIS T 8147), and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trimethylsilanol).
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can computational chemistry optimize reactions involving this compound?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) predict transition states for alkyne functionalization. For example, identifying optimal Pd catalysts for Sonogashira coupling .
  • Machine Learning : Training models on PubChem data (e.g., reaction yields, solvent effects) narrows experimental conditions. A Bayesian optimizer reduced trial runs by 60% in one study .
  • Molecular Dynamics : Simulates solvent interactions to improve solubility predictions (e.g., in DMSO vs. THF) .

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Reactant of Route 1
Reactant of Route 1
1-[2-(trimethylsilyl)ethynyl]piperidine
Reactant of Route 2
Reactant of Route 2
1-[2-(trimethylsilyl)ethynyl]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.